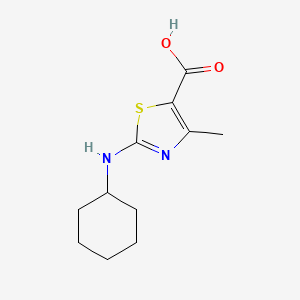

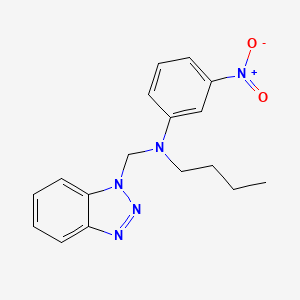

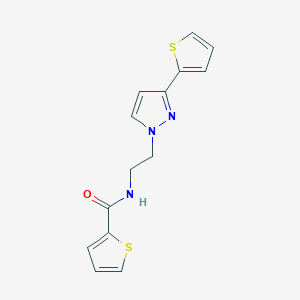

![molecular formula C11H9NO3 B2538440 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione CAS No. 76311-46-1](/img/structure/B2538440.png)

2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones

The study presents an efficient asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones using a chiral N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition. The process yields products with a spiro-heteroquaternary stereogenic center, achieving high diastereo- and enantioselectivity. This method provides a novel structural class of spirocyclic compounds with potential applications in pharmaceuticals and materials science .

Synthesis of Indan-1,3-dione Grafted Spirooxindolopyrrolizidine

This paper reports a green synthesis approach for creating indan-1,3-dione grafted spirooxindolopyrrolizidine linked 1,2,3-triazoles. The one-pot, five-component condensation is highly regio- and stereoselective, suitable for various aldehydes. The methodology involves a catalyst-free Knoevenagel condensation followed by two successive 1,3-dipolar cycloaddition reactions, yielding highly functionalized molecular hybrids .

N-Ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione Structural Study

The synthesis and structural analysis of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione and its hydrochloride are described. The study uses X-ray diffraction, IR, Raman, and NMR spectroscopy to determine the crystal and molecular structures. The research also explores the protonation equilibrium in D2O solution, providing insights into the isomeric forms of the compound .

Dynamic NMR Study of Spiroheterocycles with 1,2,4-Triazolidine Moiety

A one-pot synthesis of spiro-heterocyclic systems containing a 1,2,4-triazolidine moiety is detailed. The 1,3-dipolar cycloaddition reaction generates azomethine ylides, leading to the formation of the spiroheterocycles. Dynamic NMR effects observed in the products are attributed to the fast positional change of ester groups and restricted bond rotation, with calculated free-energy of activation for these processes .

Synthesis of Cyclopentane, Indene, and Fluorene Spiro-Derivatives

The synthesis of cyclopentane, indene, and fluorene spiro-derivatives is reported. These compounds are of pharmacological interest, and the study establishes their main conformational features through 1H and 13C NMR spectra. The research contributes to the understanding of the structural aspects of these spiro-derivatives .

Selective Formation of Spiro Dihydrofurans and Cyclopropanes

This paper demonstrates an oxidative addition reaction of aldehydes with 1,3-dicarbonyl compounds to selectively afford spiro dihydrofuran and cyclopropane derivatives. The reaction, promoted by molecular iodine and dimethylaminopyridine under mechanical milling conditions, yields the products in good to excellent yields. A possible mechanism for this unusual reaction process is proposed .

Clean Synthesis of Novel Spiro[indene-2,2'-[1,3,5]-oxathiazine]-1,3-diones

An efficient and convenient method for synthesizing novel spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones in water is designed. The one-pot, three-component condensation offers advantages such as easy purification, green reaction conditions, and good yields. This work contributes to the development of environmentally friendly synthetic methods for spiro compounds .

Green Synthesis and Biological Evaluation of Spiro[Indoline-3,3'-[1,2,4]Triazolidine]-2,5'-Diones

A green synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones is reported, using a glycerol-water solvent system. The compounds exhibit antibacterial, antifungal, and antitubercular activities, with some showing significant potency. The study includes molecular docking against bacterial DNA gyrase, and the compounds adhere to the Lipinski rule of 5, indicating good gastrointestinal absorption .

Scientific Research Applications

Biological Applications

Anti-Tumor Properties : Compounds like dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones show promising anti-tumor activity, particularly against melanoma cell lines (Girgis, 2009).

Cytotoxic Activity : Studies on the cytotoxic activities of 1-amino-1,3-dihydrospiro[imidazoline-4,2-indene]-2,5-dione and its metal complexes indicate significant potential in tumor cell line treatments (Buyukliev et al., 2017).

Chemical Synthesis and Analysis

Novel Synthesis Methods : Efficient synthesis methods for spiro[indene-2,2'-[1,3,5]-oxathiazine]-1,3-diones have been developed, highlighting the compound's versatile nature in chemical synthesis (Salehpour et al., 2017).

Electrosynthesis Approaches : The electrosynthesis of derivatives like 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one showcases the compound's adaptability in various synthetic methods (Horcajada et al., 2007).

Advanced Materials Research

- Thermal Properties in Polymers : Research into polymers based on compounds like 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione reveals their potential in enhancing thermal stability in polymeric materials (Kaczmarek et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is the p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs) . These proteins play a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function .

Mode of Action

2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione acts as a potent and selective catalytic inhibitor of the p300 and CBP HATs . It specifically blocks the acetylation of histone H3 lysine 27 (H3K27) and lysine 18 (H3K18) sites catalyzed by p300 .

Biochemical Pathways

The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione affects the acetylation of histones, which is a key process in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, affecting various cellular pathways.

Result of Action

The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival . It has been shown to be active against haematological malignancies including multiple myeloma cell lines, as well as androgen receptor-positive prostate cancer .

properties

IUPAC Name |

spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKSAHMQKUSQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76311-46-1 |

Source

|

| Record name | 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

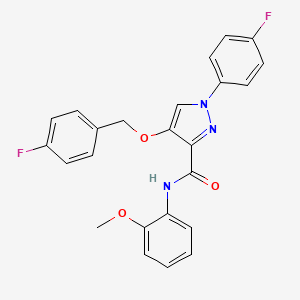

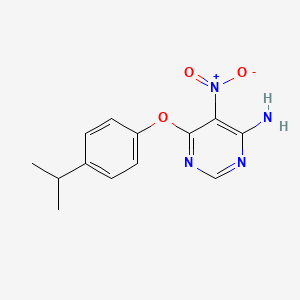

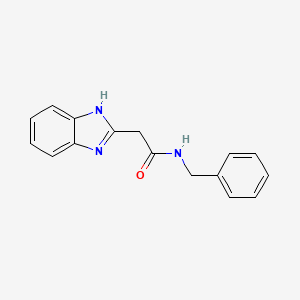

![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)

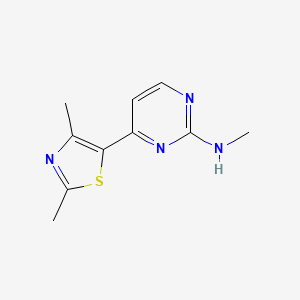

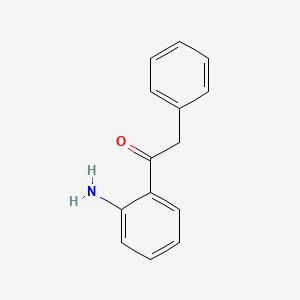

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

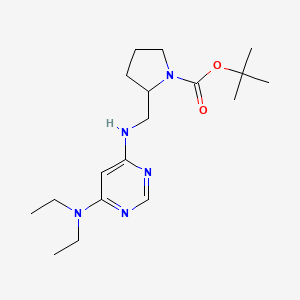

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2538377.png)